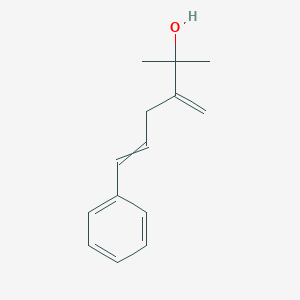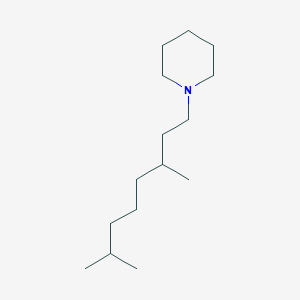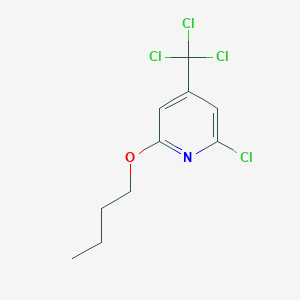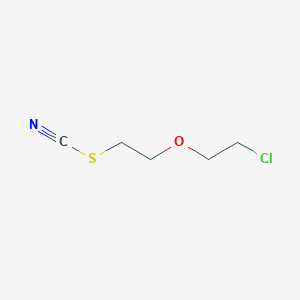![molecular formula C12H18O3 B14633123 5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate CAS No. 56672-00-5](/img/structure/B14633123.png)
5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate: is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate typically involves the use of specific catalysts and reaction conditions to achieve the desired structure. One common method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of tandem catalysis and efficient synthetic routes are often employed to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in a variety of products depending on the substituents introduced.
Applications De Recherche Scientifique
5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate has several applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different catalysts.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the synthesis of other complex molecules or materials with specific properties.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can influence biological processes or chemical synthesis. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate is unique due to its specific ring structure and functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer different reactivity profiles or biological activities, making it valuable for targeted research and development.
Propriétés
Numéro CAS |
56672-00-5 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
(5,5-dimethyl-2-oxo-7-bicyclo[4.2.0]octanyl) acetate |
InChI |
InChI=1S/C12H18O3/c1-7(13)15-10-6-8-9(14)4-5-12(2,3)11(8)10/h8,10-11H,4-6H2,1-3H3 |
Clé InChI |
ZSIDKMDHEQIJSP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC2C1C(CCC2=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


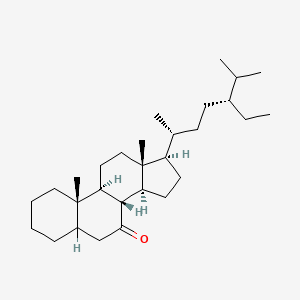

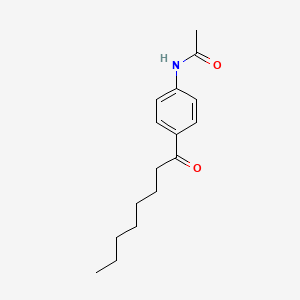
![Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate](/img/structure/B14633055.png)

![8-Benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide](/img/structure/B14633066.png)
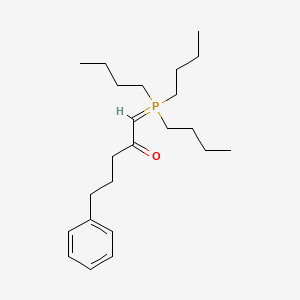

![N-Methyl-N'-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14633087.png)
